REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[CH2:21]1[O:22][CH2:23][CH2:24][O:25][CH2:26]1.[CH:17](=[O:18])[CH:19]=[CH2:20].[CH:1](=[O:2])[c:3]1[cH:4][c:5]([OH:6])[cH:7][cH:8][c:9]1[OH:10].[K+:15].[K+:16]>>[CH:1]1=[C:19]([CH:17]=[O:18])[CH2:20][O:10][c:9]2[c:3]1[cH:4][c:5]([OH:6])[cH:7][cH:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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C=CC=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(O)ccc1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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O=CC1=Cc2cc(O)ccc2OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |